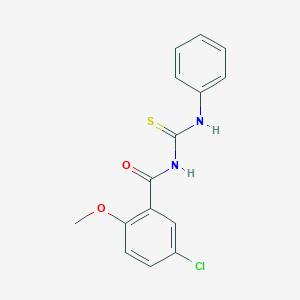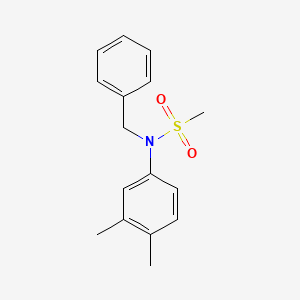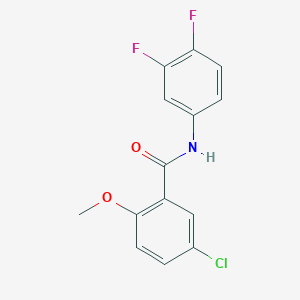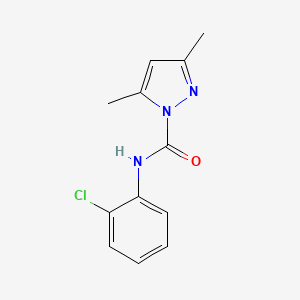
N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide, also known as ANCCA, is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. ANCCA has been shown to inhibit the growth of various cancer cells by targeting specific cellular pathways.
Wirkmechanismus
N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide inhibits the growth of cancer cells by targeting specific cellular pathways. N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has been shown to inhibit the activity of the protein HIF-1α, which is involved in the regulation of cellular metabolism and the response to low oxygen levels. N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has also been shown to inhibit the activity of the protein STAT3, which is involved in the regulation of cellular proliferation and survival.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has been shown to have several biochemical and physiological effects. N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and sensitize cancer cells to chemotherapy and radiation therapy. N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, or the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has several advantages for lab experiments. N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide is a small molecule inhibitor that can be easily synthesized and purified. N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has also been extensively studied for its potential application in cancer treatment, and there is a large body of literature on N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide. However, there are also limitations to using N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide in lab experiments. N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has been shown to have off-target effects, which can complicate the interpretation of results. Additionally, N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide. One future direction is to further investigate the mechanism of action of N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide and its effects on cellular pathways. Another future direction is to test the safety and efficacy of N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide in clinical trials. Additionally, there is potential for the development of N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide analogs that have improved potency and selectivity. Finally, there is potential for the combination of N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide with other cancer treatments, such as chemotherapy and immunotherapy, to improve treatment outcomes.
In conclusion, N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has been shown to inhibit the growth of various cancer cells by targeting specific cellular pathways. N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has several advantages for lab experiments, but there are also limitations to using N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide. There are several future directions for the study of N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide, including further investigation of its mechanism of action and testing its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide involves several steps, including the reaction of aniline with carbon disulfide to form thiourea, followed by the reaction of thiourea with 5-chloro-2-methoxybenzoyl chloride to form N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide. The synthesis of N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has been extensively studied for its potential application in cancer treatment. N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(anilinocarbonothioyl)-5-chloro-2-methoxybenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-(phenylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-13-8-7-10(16)9-12(13)14(19)18-15(21)17-11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORLUGSUVCKPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(phenylcarbamothioyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5887095.png)
![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5887103.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5887104.png)
![2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5887111.png)
![N-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5887116.png)

![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5887142.png)


![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5887168.png)


![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5887175.png)